molecular formula C12H15F3N2O3S B2558437 N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE CAS No. 1428373-96-9

N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE

Cat. No.: B2558437
CAS No.: 1428373-96-9
M. Wt: 324.32
InChI Key: SWSZFHASXDATOV-UHFFFAOYSA-N
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Description

“N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine-3-Sulfonamide Core: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Oxan-4-YL Group: This step may involve the reaction of the intermediate with an oxan-4-yl derivative, possibly through nucleophilic substitution.

    Addition of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yl group.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine ring or the oxan-4-yl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine

    Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Therapeutic Agents: Possible use in the treatment of diseases through enzyme inhibition or other mechanisms.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” would depend on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions, while the sulfonamide group may form hydrogen bonds with the enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trifluoroethyl)pyridine-3-sulfonamide: Lacks the oxan-4-yl group.

    N-(Oxan-4-yl)pyridine-3-sulfonamide: Lacks the trifluoroethyl group.

    Pyridine-3-sulfonamide: Lacks both the oxan-4-yl and trifluoroethyl groups.

Uniqueness

The presence of both the oxan-4-yl and trifluoroethyl groups in “N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRIDINE-3-SULFONAMIDE” may confer unique properties, such as enhanced binding affinity in biological systems or increased stability in chemical reactions.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3S/c13-12(14,15)9-17(10-3-6-20-7-4-10)21(18,19)11-2-1-5-16-8-11/h1-2,5,8,10H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSZFHASXDATOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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